3-(1H-Indol-5-yl)acrylic acid
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Overview
Description
3-(1H-Indol-5-yl)acrylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals The structure of this compound consists of an indole ring system substituted with an acrylic acid moiety at the 3-position
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity . For instance, some indole derivatives have shown inhibitory activity against α-glucosidase .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their inhibitory or modulatory activity on their targets .
Action Environment
It’s worth noting that the thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
3-(1H-Indol-5-yl)acrylic acid, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Indole derivatives are known to bind with high affinity to multiple receptors, which could lead to changes in gene expression, enzyme inhibition or activation
Metabolic Pathways
Indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-5-yl)acrylic acid can be achieved through several methods. One common approach involves the condensation of indole-5-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds as follows:
Condensation Reaction: Indole-5-carboxaldehyde reacts with malonic acid in the presence of a base such as sodium ethoxide or potassium carbonate to form the corresponding indole-5-ylidene malonic acid intermediate.
Decarboxylation: The intermediate undergoes decarboxylation upon heating to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups such as alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce indole-5-ylpropanol derivatives.
Scientific Research Applications
3-(1H-Indol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carboxylic acid:
Indole-3-propionic acid: A naturally occurring antioxidant with potential neuroprotective effects.
Uniqueness
3-(1H-Indol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(1H-indol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUSMDFTBTTGY-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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